3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
Overview
Description
3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a fluorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the fluorobenzyl group and the formation of the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups.
Scientific Research Applications
3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-fluorobenzyl bromide
- 3-fluorobenzyl bromide
- 4-fluorobenzyl bromide
Uniqueness
3-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE is unique due to its combination of a bromine atom, a fluorobenzyl group, and a pyrazole ring This structure imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
3-bromo-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O/c1-12-18(22-19(25)15-4-3-5-16(20)10-15)13(2)24(23-12)11-14-6-8-17(21)9-7-14/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYIRDINRRHRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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